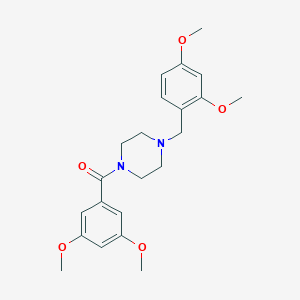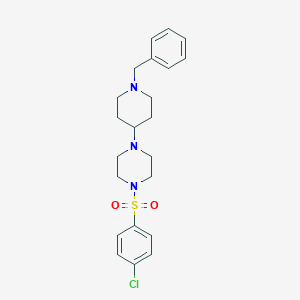
Methyl 4-methylcinnamate
概要
説明
Methyl 4-methylcinnamate is an organic compound with the molecular formula C11H12O2. It is a derivative of cinnamic acid, specifically the methyl ester of 4-methylcinnamic acid. This compound is known for its pleasant aromatic properties and is used in various applications, including the flavor and fragrance industries .
作用機序
Target of Action
Methyl 4-methylcinnamate is a synthetic compound that has been found to have antimicrobial activity . The primary targets of this compound are pathogenic fungi and bacteria . These organisms are responsible for a variety of infectious diseases, and the ability of this compound to inhibit their growth makes it a potential candidate for the development of new antimicrobial drugs .
Mode of Action
The mode of action of this compound involves direct interaction with the ergosterol present in the fungal plasmatic membrane and with the cell wall . Ergosterol is a critical component of fungal cell membranes, and disruption of its function can lead to cell death. Similarly, interference with the integrity of the bacterial cell wall can result in cell lysis and death .
Biochemical Pathways
This compound is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds . This pathway plays a central role in plant secondary metabolism . The cinnamate/monolignol pathway is involved in the biosynthesis of Methylcinnamate, a significant component of many floral scents and an important signaling molecule between plants and insects .
Pharmacokinetics
The compound’s molecular weight (17621 g/mol) and its lipophilic nature suggest that it may be well-absorbed and distributed throughout the body .
Result of Action
The result of this compound’s action is the inhibition of the growth of pathogenic fungi and bacteria . By interacting with critical components of these organisms, such as ergosterol and the cell wall, this compound disrupts their normal function and leads to cell death .
生化学分析
Biochemical Properties
It is known that this compound is involved in the methylation process, which is a crucial biochemical reaction . Methylation regulates a wide range of processes, including those thought to be responsible for lifespan extension . The exact enzymes, proteins, and other biomolecules that Methyl 4-methylcinnamate interacts with are not yet fully identified.
Cellular Effects
It is known that methyl groups play essential roles in numerous cellular functions such as DNA methylation, nucleotide- and protein biosynthesis . Therefore, it can be inferred that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound is involved in the methylation process . Methylation is a biochemical process that involves the addition of a methyl group to a molecule, which can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that this compound is involved in the methylation process, which is a crucial biochemical reaction . Therefore, it can be inferred that the effects of this product may change over time in laboratory settings.
Dosage Effects in Animal Models
It is known that this compound is involved in the methylation process, which is a crucial biochemical reaction . Therefore, it can be inferred that the effects of this product may vary with different dosages in animal models.
Metabolic Pathways
This compound is involved in the methylation process, which is a crucial biochemical reaction . Methylation is a part of complex metabolic pathways including the methionine cycle, the transsulfuration pathway, and polyamine biosynthesis .
Transport and Distribution
It is known that this compound is involved in the methylation process, which is a crucial biochemical reaction . Therefore, it can be inferred that this product may be transported and distributed within cells and tissues.
Subcellular Localization
It is known that this compound is involved in the methylation process, which is a crucial biochemical reaction . Therefore, it can be inferred that this product may be localized in specific compartments or organelles within the cell.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-methylcinnamate can be synthesized through several methods. One common approach involves the esterification of 4-methylcinnamic acid with methanol in the presence of an acid catalyst. Another method includes the Heck reaction, where p-tolualdehyde reacts with methyl acrylate in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs green chemistry principles. For instance, an electro-organic method using a two-electrode setup with a palladium cathode and a graphite anode has been developed. This method is environmentally friendly and offers high yields .
化学反応の分析
Types of Reactions: Methyl 4-methylcinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylcinnamic acid.
Reduction: Reduction reactions can convert it to 4-methylhydrocinnamic acid.
Substitution: It can participate in electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: 4-Methylcinnamic acid.
Reduction: 4-Methylhydrocinnamic acid.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Methyl 4-methylcinnamate has diverse applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of enzyme kinetics and metabolic pathways.
Medicine: Research explores its potential antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the flavor and fragrance industries due to its aromatic properties
類似化合物との比較
Methyl cinnamate: The parent compound, differing only by the absence of the methyl group on the aromatic ring.
Ethyl cinnamate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-methylcinnamate: Another derivative with the methyl group in a different position on the aromatic ring
Uniqueness: Methyl 4-methylcinnamate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it valuable in various applications .
特性
IUPAC Name |
methyl (E)-3-(4-methylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJBRXRCJNSDHT-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346183 | |
| Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20754-20-5 | |
| Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
![1-(4-METHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B249174.png)



![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)
![(2,3-DIMETHOXYPHENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B249185.png)
![(4-FLUOROPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B249186.png)
![Ethyl 4-[(4-isonicotinoyl-1-piperazinyl)methyl]phenyl ether](/img/structure/B249187.png)

![1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249192.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B249193.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)
